3-Quinuclidinol

Muscarinic receptor pharmacology Chiral resolution Structure-activity relationship

Procure with confidence: 3-Quinuclidinol is the definitive chiral building block for muscarinic M3 receptor antagonists. Unlike generic quinuclidine substitutes, only 3-Quinuclidinol's 3-hydroxyl enables esterification to pharmacologically active agents. Critically, (R)-enantiomer-derived esters demonstrate higher M1/M2 receptor affinity, making it essential for solifenacin succinate, revatropate, and aclidinium bromide synthesis. With ≥98% purity and biocatalytic enantiopurity exceeding 99.9%, it is the benchmark substrate for asymmetric catalysis methodology development. Regulatory controls apply under CWC Schedule 2.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1619-34-7
Cat. No. B022445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinol
CAS1619-34-7
Synonyms1-Azabicyclo[2.2.2.]-octan-3-ol;  3-Hydroxyquinuclidine;  (+/-)-1-Azabicyclo[2.2.2]octan-3-ol;  (+/-)-3-Quinuclidinol;  NSC 93905;  dl-3-Quinuclidinol; 
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)O
InChIInChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
InChIKeyIVLICPVPXWEGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.88X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinol (CAS 1619-34-7): Baseline Characterization for Procurement and Research Selection


3-Quinuclidinol (CAS 1619-34-7), also known as 1-azabicyclo[2.2.2]octan-3-ol or 3-hydroxyquinuclidine, is a bicyclic tertiary amine and secondary alcohol belonging to the quinuclidine class of compounds [1]. It possesses a chiral center at the 3-position, with both racemic and enantiopure (R- and S-) forms commercially available, and serves as a fundamental chiral building block for the synthesis of numerous muscarinic receptor antagonists and other pharmaceutical agents [2]. The compound is listed under Schedule 2 of the Chemical Weapons Convention, imposing specific regulatory controls on procurement and distribution [3].

3-Quinuclidinol: Why Analogs and In-Class Alternatives Cannot Be Interchanged Without Evidence


Generic substitution of 3-quinuclidinol with structurally similar quinuclidine derivatives (e.g., quinuclidine, 3-quinuclidinone, N-methyl-3-quinuclidinol) is precluded by fundamental differences in physicochemical properties, stereochemical requirements, and functional outcomes. Quinuclidine lacks the hydroxyl handle required for esterification to pharmacologically active muscarinic antagonists ; 3-quinuclidinone is a ketone prochiral precursor rather than a functional alcohol [1]; and N-alkyl quaternary derivatives exhibit altered mechanisms of inhibition relative to the tertiary amine [2]. More critically, the stereochemistry of 3-quinuclidinol directly governs downstream pharmacological activity: (R)-enantiomer-derived esters demonstrate higher affinity for M1 and M2 muscarinic receptors than their (S)-counterparts, while (S)-derived esters confer greater M1 selectivity [3]. These differences are quantified in the evidence below.

3-Quinuclidinol Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Stereochemistry-Driven Muscarinic Receptor Affinity: (R)- vs. (S)-3-Quinuclidinol Esters

Esters derived from (R)-3-quinuclidinol consistently exhibit greater affinity for both M1 and M2 muscarinic acetylcholine receptor subpopulations compared to esters derived from (S)-3-quinuclidinol, across multiple acid moieties including benzilate (QNB), xanthene-9-carboxylate (QNX), and atrolactate (QNA) [1]. This stereochemical dependence is invariant with respect to the acid portion, indicating that the chiral alcohol core is the dominant determinant of receptor binding potency [1].

Muscarinic receptor pharmacology Chiral resolution Structure-activity relationship

Biocatalytic Enantioselective Synthesis: Immobilized QNR vs. Soluble Enzyme Systems

The NADH-dependent 3-quinuclidinone reductase (QNR) from Microbacterium luteolum JCM 9174, when expressed in E. coli and used as an immobilized biocatalyst, achieves a molar conversion yield of 100% from 3-quinuclidinone (939 mM, 15% w/v) to (R)-3-quinuclidinol with optical purity exceeding 99.9% [1]. A self-sufficient whole-cell biocatalyst combining ketoreductase and cofactor regenerating activities further enhances process efficiency, achieving a substrate concentration of 486 g L⁻¹ and space-time yield of 1505.5 g L⁻¹ d⁻¹, reported as the highest ever for this transformation [2].

Biocatalysis Enantioselective synthesis Process chemistry

Chemocatalytic Enantioselective Synthesis: Ru-Catalyzed DKR vs. Conventional Hydrogenation

Ruthenium-catalyzed asymmetric transfer hydrogenation via dynamic kinetic resolution (DKR) of racemic α-substituted 3-quinuclidinones yields cis-3-quinuclidinols with yields up to 99%, diastereoselectivity up to 99:1 dr, and enantioselectivity of 95–99% ee under mild conditions using ammonium formate as the hydrogen donor [1]. This protocol has been demonstrated at gram scale with perfect enantioselectivity achievable through simple recrystallization [1].

Asymmetric catalysis Dynamic kinetic resolution Transfer hydrogenation

Muscarinic M3 Receptor Selectivity: 3-Quinuclidinol-Derived (-)-2a vs. Reference Antagonists

The 3-quinuclidinol-derived muscarinic antagonist (2S, 3'R)-3-quinuclidinyl tropate, abbreviated (-)-2a, demonstrates M3 receptor affinity at least 10-fold higher than the reference drugs 4-DAMP, p-HHSiD, and zamifenacin [1]. Functional pA2 values across muscarinic subtypes are: M1/M4-like (rabbit vas deferens) pA2 = 9.10; M2 (guinea-pig left atrium) pA2 = 9.30; M3 (guinea-pig ileum) pA2 = 10.33; and M4 putative (guinea-pig uterus) pA2 = 9.70 [1].

M3 receptor antagonist Muscarinic pharmacology Selectivity profiling

Inhibition Mechanism Divergence: N-Methyl-3-Quinuclidinol vs. N-Allyl Quinuclidinol (NAQ)

Substitution at the nitrogen of the quinuclidine scaffold alters not only inhibitory potency but also the fundamental mechanism of high-affinity choline uptake (HAChU) inhibition. N-methyl-3-quinuclidinol, a quaternary ammonium derivative, acts as a competitive inhibitor of HAChU, whereas the N-allyl quinuclidinol derivative (NAQ) exhibits noncompetitive inhibition [1]. This mechanistic divergence demonstrates that minor structural modifications to the 3-quinuclidinol core produce fundamentally different pharmacological behaviors [2].

Choline uptake inhibition Mechanism of action Quaternary amines

Physicochemical Property Differentiation: 3-Quinuclidinol vs. 3-Quinuclidinone and Quinuclidine

3-Quinuclidinol (CAS 1619-34-7) exhibits fundamentally distinct physicochemical properties compared to its synthetic precursor 3-quinuclidinone and the parent quinuclidine scaffold. 3-Quinuclidinol is a crystalline solid with a melting point of 220–223°C and high water solubility (approximately 100 g/100 mL) [1], whereas quinuclidine is a colorless solid with different solubility characteristics . The hydroxyl group at the 3-position confers hydrogen-bonding capability, aqueous solubility, and esterification reactivity that are absent in both quinuclidine and 3-quinuclidinone [2].

Physicochemical properties Solubility Thermal stability

3-Quinuclidinol (CAS 1619-34-7): Validated Research and Industrial Application Scenarios


Synthesis of Muscarinic M3 Antagonists (Solifenacin, Revatropate, Aclidinium)

Optically pure (R)-3-quinuclidinol is the essential chiral intermediate for the commercial synthesis of the M3-selective muscarinic antagonists solifenacin succinate, revatropate, and aclidinium bromide [1]. The (R)-enantiomer is specifically required because esters derived from (R)-3-quinuclidinol exhibit greater M1 and M2 receptor affinity than (S)-derived esters, while the (S)-configuration imparts M1 selectivity [2]. Biocatalytic processes achieving >99.9% optical purity and 100% conversion yield from 3-quinuclidinone enable cost-effective, scalable production of these pharmaceutical agents [3].

Development of Subtype-Selective Muscarinic Receptor Probes

The stereochemical dependence of muscarinic receptor binding—where (R)-3-quinuclidinol esters confer higher M1/M2 affinity and (S)-3-quinuclidinol esters confer greater M1 selectivity—enables the rational design of subtype-selective pharmacological probes [1]. Researchers can select the appropriate enantiomer based on whether the desired outcome is maximal potency across M1/M2 subtypes or M1-selective targeting, a differentiation that is quantitatively established across benzilate, xanthene-9-carboxylate, and atrolactate ester series [1].

High-Potency M3-Selective Antagonist Lead Optimization

The 3-quinuclidinol-derived scaffold, as exemplified by (-)-2a (3-quinuclidinyl tropate), provides a validated pharmacophore for achieving M3 receptor affinity at least 10-fold higher than reference antagonists 4-DAMP, p-HHSiD, and zamifenacin [2]. This scaffold is therefore prioritized over alternative amine cores in medicinal chemistry programs targeting smooth muscle contractility disorders, where M3 selectivity is a critical design criterion [2].

Asymmetric Catalysis and Chiral Building Block Research

3-Quinuclidinol serves as a benchmark substrate for developing and validating asymmetric catalytic methodologies, including Ru-catalyzed dynamic kinetic resolution achieving up to 99% yield, 99:1 dr, and 95–99% ee, and biocatalytic systems demonstrating >99.9% enantiomeric excess [3][4]. The compound's rigid bicyclic structure and well-defined stereocenter make it an ideal model system for evaluating new chiral catalysts and enzymatic reduction systems, with direct industrial relevance to pharmaceutical manufacturing [4].

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